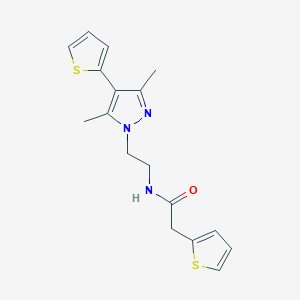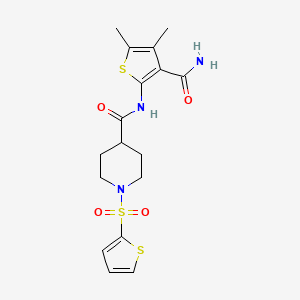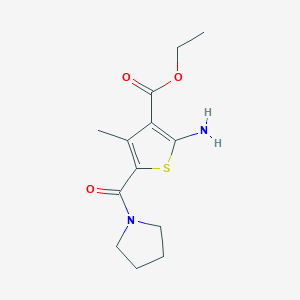![molecular formula C19H17F3N2O8S B2441092 Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate CAS No. 425401-69-0](/img/structure/B2441092.png)
Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate is a useful research compound. Its molecular formula is C19H17F3N2O8S and its molecular weight is 490.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Highly Stereocontrolled Synthesis
The synthesis of complex molecules with high enantiomeric purity is crucial for various scientific applications. For instance, the work by Shimizu, Sugiyama, and Fujisawa (1996) demonstrates a method for preparing 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol with high enantiomeric purity. This process involves lipase-mediated kinetic resolution and subsequent conversion to 1,1,1-trifluoro-2,3-epoxypropane, showcasing a methodology that could be relevant for synthesizing derivatives of the compound (Shimizu, Sugiyama, & Fujisawa, 1996).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of chemical compounds is essential for their potential therapeutic use. Wu et al. (2006) explored the pharmacokinetics and metabolism of a selective androgen receptor modulator, highlighting the importance of molecular properties and metabolic profiles in preclinical studies. Such research provides insights into how similar compounds, including our compound of interest, might behave in biological systems (Wu et al., 2006).
Solvent Polarity Effects on Photophysical Properties
The effect of solvent polarity on the photophysical properties of chemical compounds is a critical aspect of their application in materials science and chemistry. Kumari et al. (2017) investigated the absorption and fluorescence characteristics of chalcone derivatives in various solvents, which is relevant for understanding the photophysical behavior of structurally related compounds (Kumari et al., 2017).
Cytotoxic Activity Evaluation
The evaluation of cytotoxic activity is paramount for compounds with potential biomedical applications. Gómez-García et al. (2017) described an efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates and evaluated their cytotoxic activity against several cancer cell lines. Such studies are crucial for assessing the therapeutic potential of related compounds (Gómez-García et al., 2017).
Novel Synthesis Methods and Antimalarial Activity
Exploring new synthesis methods and evaluating biological activity are core aspects of chemical research. Werbel et al. (1986) synthesized a series of compounds with potent antimalarial activity, demonstrating the relevance of chemical synthesis in developing new therapeutic agents. This research underscores the importance of innovative synthesis techniques and biological evaluation in discovering new applications for chemical compounds (Werbel et al., 1986).
Propiedades
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O8S/c1-10(2)32-18(27)16(17(26)19(20,21)22)14-8-11(6-7-15(14)25)23-33(30,31)13-5-3-4-12(9-13)24(28)29/h3-10,16,23,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHBPJDICLGKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B2441013.png)
![9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441015.png)



![6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2441019.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441020.png)

![N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441023.png)
![4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine](/img/structure/B2441026.png)
![N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441028.png)
![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2441030.png)
![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2441032.png)